(5-Butoxy-2-chlorophenyl)boronic acid

説明

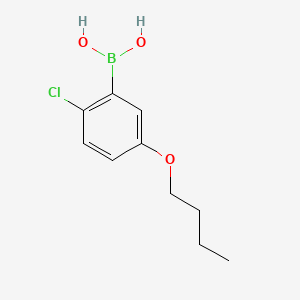

(5-Butoxy-2-chlorophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a butoxy group (-OC₄H₉) at the 5-position. The boronic acid moiety (-B(OH)₂) confers unique reactivity, enabling applications in organic synthesis, medicinal chemistry, and molecular recognition. Its structure combines electron-withdrawing (chloro) and electron-donating (butoxy) substituents, which influence its acidity (pKa), solubility, and binding affinity toward diols or biological targets.

特性

IUPAC Name |

(5-butoxy-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSNETLHXULGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681648 | |

| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-09-4 | |

| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butoxy-2-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-butoxy-2-chloroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to isolate the desired product.

化学反応の分析

Types of Reactions

(5-Butoxy-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

(5-Butoxy-2-chlorophenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and sensors.

Medicine: Investigated for its potential in drug discovery, particularly in the design of boron-based pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of (5-Butoxy

生物活性

(5-Butoxy-2-chlorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBClO

- CAS Number : 1256346-09-4

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules, including enzymes.

Enzyme Inhibition

Boronic acids, including this compound, are recognized for their role as enzyme inhibitors. They interact with serine proteases and other enzymes by mimicking the transition state of peptide substrates. This property is crucial in drug design, particularly for developing therapeutic agents targeting specific biological pathways.

Key Findings:

- Inhibition Mechanism : Boronic acids can inhibit enzymes through reversible covalent bonding, making them valuable in therapeutic applications.

- Anti-inflammatory and Anti-cancer Properties : Research indicates that boronic acids exhibit anti-inflammatory and anti-cancer activities, suggesting that this compound may also possess similar properties.

Case Study: Interaction with Insulin

A theoretical study explored the interaction between various boronic acids and insulin. The findings indicated that certain boronic acids could stabilize insulin's conformation, enhancing its biological activity. Although this compound was not specifically highlighted in this study, the results underscore the potential of boronic acids in modulating protein interactions .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps that ensure the preservation of its functional integrity. The compound's synthesis can be performed using established organic chemistry methods that allow for efficient production while minimizing side reactions.

Comparative Table of Boronic Acids

類似化合物との比較

Table 1: Key Properties of Alkoxy-Substituted Boronic Acids

Key Observations :

- Butoxy vs. However, excessive hydrophobicity may precipitate in aqueous media, as seen in pyren-1-yl boronic acid ().

- Electron Effects : The electron-donating butoxy group may raise the pKa of the boronic acid, reducing its reactivity at physiological pH compared to analogs with electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

Antiproliferative Activity Compared to Aromatic Boronic Acids

Table 2: Cytotoxic Effects of Selected Boronic Acids

Key Observations :

- Sub-micromolar IC₅₀ values for phenanthrenyl and hydroxynaphthalenyl boronic acids highlight the importance of extended aromatic systems in cytotoxicity .

- The chloro and butoxy substituents in the target compound may confer selectivity toward boronic acid-sensitive proteasome inhibitors (e.g., bortezomib analogs), as seen in .

Solubility and pKa Trends

- Solubility : Compounds with bulky hydrophobic groups (e.g., pyren-1-yl boronic acid) precipitate in culture media, limiting in vitro utility . The butoxy group’s balance of hydrophobicity and steric bulk may require formulation optimization.

- pKa: The pKa of boronic acids strongly influences diol-binding affinity. For example, 3-AcPBA and 4-MCPBA have pKa values >8.5, reducing efficacy at physiological pH (7.4). Butoxy-substituted analogs may exhibit similar limitations unless electron-withdrawing groups counterbalance the alkoxy donor effect .

Comparison with Borinic Acids

Borinic acids (R₂BOH) demonstrate superior diol-binding affinity compared to boronic acids (R-B(OH)₂). For example, diphenylborinic acid binds catechol with association constants ~10× higher than diphenylboronic acid due to reduced steric hindrance and enhanced Lewis acidity . While this compound may lack this advantage, its chloro substituent could improve selectivity for specific targets.

Q & A

Basic: What synthetic methodologies are commonly employed for (5-Butoxy-2-chlorophenyl)boronic acid, and how are purification challenges addressed?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or halogen-boron exchange protocols. Aromatic boronic acids are often synthesized via lithiation/borylation of halogenated precursors, followed by quenching with a boronate ester. For this compound, regioselective functionalization of the aromatic ring must balance steric and electronic effects from substituents (butoxy and chloro groups). Purification challenges arise due to boronic acids’ sensitivity to moisture and protic solvents. Common strategies include:

- Prodrug approaches : Synthesizing pinacol or neopentyl glycol esters to stabilize the boronic acid during multi-step reactions .

- Chromatography : Using silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate) to minimize decomposition.

- Recrystallization : Optimizing solvent polarity (e.g., toluene/hexane mixtures) to isolate high-purity crystals .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR (δ ~30 ppm for trigonal boronic acids; δ ~10 ppm for tetrahedral boronate esters) confirms boron environment. and NMR resolve substituent effects on the aromatic ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) verifies molecular weight and isotopic patterns (e.g., / split) .

- FT-IR : B-O stretching (~1340 cm) and B-OH vibrations (~3200 cm) identify boronic acid motifs .

- X-ray Crystallography : Resolves stereoelectronic effects of the butoxy and chloro substituents on boron’s geometry .

Advanced: How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound derivatives?

Answer:

- Substituent Position : The chlorine atom at position 2 enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., serine/threonine in proteases). The butoxy group at position 5 modulates lipophilicity, impacting membrane permeability .

- Structure-Activity Relationships (SAR) :

- Tubulin Polymerization Inhibition : Analogous boronic stilbenes (e.g., combretastatin derivatives) show IC values <1 μM by mimicking natural substrates .

- Proteasome Inhibition : Boron’s reversible covalent binding to catalytic threonine residues (e.g., in Bortezomib) is sensitive to aryl ring electronics .

- Data-Driven Design : Computational docking (e.g., AutoDock) and molecular dynamics predict binding affinities, validated via enzymatic assays (e.g., fluorescence-based protease activity tests) .

Advanced: What computational strategies predict the reactivity and stability of this compound in aqueous or biological environments?

Answer:

- Quantum Mechanical Calculations : Density Functional Theory (DFT) models the pKa of boronic acids (typically ~8-10) and hydration equilibria (sp/sp hybridization) .

- Molecular Dynamics (MD) : Simulates interactions with biomolecules (e.g., diol-containing glycoproteins) to assess binding kinetics and solvation effects .

- QSAR Models : Correlate substituent Hammett parameters (σ) with inhibitory potency (e.g., log IC) for lead optimization .

Basic: How are trace impurities (e.g., residual boronic acids) quantified in this compound samples?

Answer:

-

LC-MS/MS : Multiple Reaction Monitoring (MRM) detects impurities at sub-ppm levels. Example parameters:

Analyte Precursor Ion (m/z) Product Ion (m/z) LOQ (ppm) Carboxy phenyl boronic acid 181.1 135.0 0.1 Methyl phenyl boronic acid 151.0 105.0 0.05 -

Derivatization-Free Workflow : Direct injection with acidic mobile phases (0.1% formic acid) enhances ionization efficiency .

-

Validation : ICH-compliant linearity (R >0.99), recovery (90-110%), and precision (RSD <5%) .

Advanced: What kinetic insights govern the binding of this compound to diol-containing biomolecules?

Answer:

-

Stopped-Flow Kinetics : Measures kon values (10-10 Ms) for boronic acid-diol interactions. For example:

Sugar kon (Ms) koff (s) Kd (μM) D-Fructose 1.2×10 0.8 67 D-Glucose 3.5×10 2.1 600 -

pH Dependence : Binding is fastest near the boronic acid’s pKa (pH ~8.5), where the sp boronate form predominates .

-

Fluorescence Quenching : Real-time monitoring of binding via dansyl-labeled diols confirms sub-second equilibration in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。